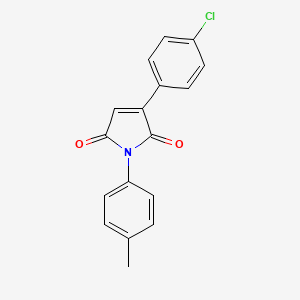
Diperoxydecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diperoxydecanedioic acid is an organic peroxide compound with the molecular formula C10H18O6. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. This compound is particularly notable for its ability to release oxygen, making it useful in bleaching and disinfection processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diperoxydecanedioic acid can be synthesized through the peroxidation of decanedioic acid. The process typically involves the reaction of decanedioic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced reactors and separation techniques helps in the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diperoxydecanedioic acid primarily undergoes oxidation reactions due to its peroxide groups. It can also participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and organic acids. The reactions are typically carried out under acidic conditions to stabilize the peroxide group.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, and are conducted under mild conditions to prevent the decomposition of the peroxide.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as aldehydes, ketones, and carboxylic acids. These products are often used in further chemical synthesis or as intermediates in industrial processes.
Applications De Recherche Scientifique
Diperoxydecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals.
Biology: The compound is used in studies related to oxidative stress and its effects on biological systems. It serves as a model compound for studying the mechanisms of peroxide-induced oxidation in cells.
Medicine: this compound is explored for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: It is used in the bleaching of textiles and paper, as well as in the formulation of disinfectants and cleaning agents.
Mécanisme D'action
The mechanism of action of diperoxydecanedioic acid involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and singlet oxygen, are highly reactive and can oxidize a wide range of organic and inorganic substances. The molecular targets of these ROS include cellular components like lipids, proteins, and nucleic acids, leading to oxidative damage and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peracetic Acid: Another organic peroxide with strong oxidizing properties, commonly used in disinfection and sterilization.
Hydrogen Peroxide: A simple peroxide used widely as a disinfectant and bleaching agent.
Benzoyl Peroxide: Used in acne treatment and as a polymerization initiator in the production of plastics.
Uniqueness
Diperoxydecanedioic acid is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike simpler peroxides like hydrogen peroxide, it offers a more controlled release of oxygen, making it suitable for applications requiring precise oxidation conditions. Additionally, its longer carbon chain compared to peracetic acid allows for different solubility and reactivity profiles, making it versatile in various industrial and research applications.
Propriétés
Numéro CAS |
5796-85-0 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
decanediperoxoic acid |
InChI |
InChI=1S/C10H18O6/c11-9(15-13)7-5-3-1-2-4-6-8-10(12)16-14/h13-14H,1-8H2 |
Clé InChI |
UNWDCFHEVIWFCW-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)OO)CCCC(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
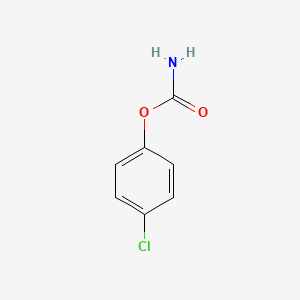
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
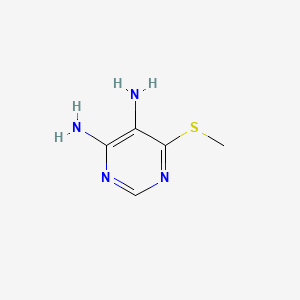
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
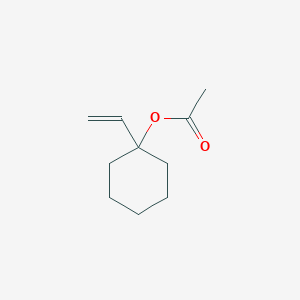
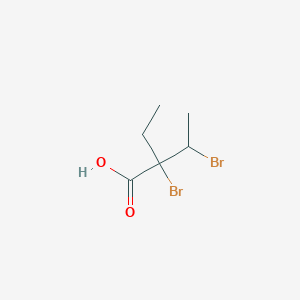
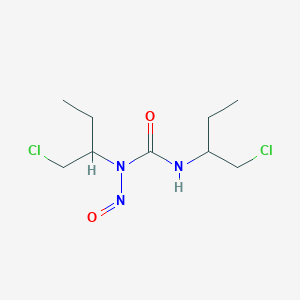

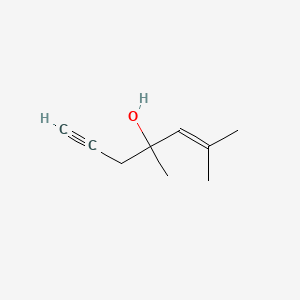
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

